Temporin G

Description

Properties

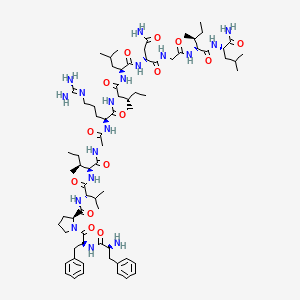

Molecular Formula |

C72H116N18O14 |

|---|---|

Molecular Weight |

1457.8 g/mol |

IUPAC Name |

(2S)-N-[2-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]butanediamide |

InChI |

InChI=1S/C72H116N18O14/c1-13-42(10)58(89-68(101)57(41(8)9)87-66(99)53-29-23-31-90(53)71(104)52(35-46-26-20-17-21-27-46)85-62(95)47(73)34-45-24-18-16-19-25-45)67(100)80-37-55(92)81-48(28-22-30-78-72(76)77)64(97)88-60(44(12)15-3)70(103)84-50(33-40(6)7)65(98)83-51(36-54(74)91)63(96)79-38-56(93)86-59(43(11)14-2)69(102)82-49(61(75)94)32-39(4)5/h16-21,24-27,39-44,47-53,57-60H,13-15,22-23,28-38,73H2,1-12H3,(H2,74,91)(H2,75,94)(H,79,96)(H,80,100)(H,81,92)(H,82,102)(H,83,98)(H,84,103)(H,85,95)(H,86,93)(H,87,99)(H,88,97)(H,89,101)(H4,76,77,78)/t42-,43-,44-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-,60-/m0/s1 |

InChI Key |

JCLVMSASJAPDDO-PGBXLKLLSA-N |

bioactivity |

Antibacterial |

sequence |

FFPVIGRILNGIL |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Origins of Temporin G: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Temporin G is a member of the temporin family of antimicrobial peptides (AMPs), which represent a crucial component of the innate immune system of various amphibian species. These short, cationic peptides have garnered significant interest within the scientific community due to their potent and broad-spectrum antimicrobial activity, including efficacy against multidrug-resistant pathogens. This technical guide provides a comprehensive overview of the origin, discovery, and fundamental characteristics of this compound, tailored for professionals in the fields of microbiology, biochemistry, and pharmaceutical development.

Origin and Initial Discovery

This compound was first identified from the skin secretions of the European common frog, Rana temporaria.[1][2] The initial discovery of the temporin family, including the precursor of this compound, was a result of a 1996 study that involved the screening of a cDNA library constructed from the skin of Rana temporaria.[2] This molecular biology approach allowed for the identification of the genetic precursors encoding for several novel antimicrobial peptides.

The precursors of temporins, including this compound, typically consist of a signal peptide, an acidic pro-region, and the C-terminal mature peptide sequence. The mature peptide is cleaved from the precursor protein and often undergoes post-translational modification, most notably C-terminal amidation, which is crucial for its biological activity.[2] Following the identification of the cDNA sequence, this compound was subsequently isolated and purified from the skin secretions of the frog using a combination of techniques including electrical stimulation to induce secretion, followed by reverse-phase high-performance liquid chromatography (RP-HPLC) for purification and mass spectrometry for characterization.

Physicochemical Properties of this compound

This compound is a relatively small peptide with specific physicochemical characteristics that contribute to its antimicrobial function.

| Property | Value |

| Amino Acid Sequence | FFPVIGRILNGIL-NH₂ |

| Molecular Weight | 1457.80 Da |

| Length | 13 amino acids |

| C-terminus | Amidated |

Antimicrobial Activity

This compound exhibits potent antimicrobial activity, primarily against Gram-positive bacteria, including clinically relevant multidrug-resistant strains. Its efficacy is attributed to its ability to interact with and disrupt the integrity of bacterial cell membranes. The antimicrobial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

| Microorganism | Strain | MIC (µM) | Reference(s) |

| Staphylococcus aureus | ATCC 25923 | 12.5 - 25 | [3] |

| Staphylococcus aureus | Clinical Isolate 1a | 12.5 - 25 | [3] |

| Staphylococcus aureus | Clinical Isolate 1b | 25 - 50 | [3] |

| Staphylococcus aureus | Clinical Isolate 1c | 25 - 50 | [3] |

| Enterococcus faecium | (not specified) | (not specified) | [4] |

| Stenotrophomonas maltophilia | (not specified) | (not specified) | [4] |

| Acinetobacter baumannii | (not specified) | (not specified) | [4] |

Note: MIC values can vary depending on the specific experimental conditions, such as the broth medium and inoculum size.

Mechanism of Action

The primary mechanism of action of this compound involves the perturbation and disruption of the bacterial cell membrane. As a cationic peptide, it is initially attracted to the negatively charged components of the bacterial cell envelope, such as lipoteichoic acids in Gram-positive bacteria. Upon reaching the cell membrane, the peptide is believed to insert itself into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane's integrity results in the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death.

The interaction with and disruption of the cell membrane is a hallmark of many antimicrobial peptides and is considered a key advantage, as it is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Objective: To chemically synthesize the this compound peptide (FFPVIGRILNGIL-NH₂).

Principle: Fmoc/tBu solid-phase peptide synthesis is a stepwise process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-L-Phe-OH, Fmoc-L-Pro-OH, Fmoc-L-Val-OH, Fmoc-L-Ile-OH, Fmoc-L-Gly-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Leu-OH, Fmoc-L-Asn(Trt)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (Fmoc-L-Leu-OH) in DMF. b. Add HBTU, HOBt, and DIPEA to activate the amino acid. c. Add the activated amino acid solution to the resin and allow it to react for 2 hours. d. Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence (Ile, Gly, Asn, Leu, Arg, Ile, Gly, Val, Pro, Phe, Phe).

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the growth of a specific microorganism.

Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid growth medium.

Materials:

-

Synthesized and purified this compound

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and then prepare serial two-fold dilutions in MHB in a 96-well plate.

-

Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate containing the peptide dilutions. Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Membrane Permeability Assay using Sytox Green

Objective: To assess the ability of this compound to permeabilize the bacterial cell membrane.

Principle: Sytox Green is a fluorescent dye that cannot penetrate the intact membranes of live cells. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.

Materials:

-

This compound

-

Bacterial strain

-

Phosphate-buffered saline (PBS)

-

Sytox Green nucleic acid stain

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Bacterial Preparation: Grow the bacterial strain to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with PBS. Resuspend the cells in PBS to a standardized density.

-

Assay Setup: In a 96-well black microtiter plate, add the bacterial suspension.

-

Sytox Green Addition: Add Sytox Green to each well to a final concentration of 1-5 µM and incubate in the dark for 15 minutes to allow for baseline fluorescence measurement.

-

Peptide Addition: Add different concentrations of this compound to the wells. Include a positive control for maximum permeabilization (e.g., treatment with 70% ethanol or a membrane-disrupting agent like melittin) and a negative control (untreated bacteria).

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for Sytox Green (e.g., ~485 nm excitation and ~520 nm emission).

-

Data Analysis: Plot the fluorescence intensity as a function of time for each concentration of this compound. An increase in fluorescence indicates membrane permeabilization.

Visualizations

The following diagrams illustrate key processes in the discovery and action of this compound.

Figure 1: Workflow for the discovery and characterization of this compound.

Figure 2: Proposed mechanism of action of this compound on bacterial cells.

References

- 1. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Our Experience over 20 Years: Antimicrobial Peptides against Gram Positives, Gram Negatives, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antimicrobial Peptide this compound: Anti-Biofilm, Anti-Persister Activities, and Potentiator Effect of Tobramycin Efficacy Against Staphylococcus aureus [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

Temporin G: A Technical Guide on the Antimicrobial Peptide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Temporin G peptide, a member of the temporin family of antimicrobial peptides (AMPs) originally isolated from the skin of the European red frog, Rana temporaria.[1][2] Temporins are among the shortest known naturally occurring linear antimicrobial peptides, typically consisting of 10-13 amino acids.[3][4] They are characterized by a low positive charge and a high degree of hydrophobicity.[4] this compound has demonstrated a broad spectrum of activity, including antibacterial, anti-biofilm, and antiviral properties, making it a subject of significant interest for therapeutic development.[1][5][6]

Core Peptide Data: this compound

The fundamental properties of this compound are summarized below. This peptide is C-terminally amidated, a common feature in temporins that enhances stability and activity.[7][8]

| Property | Value | Reference |

| Full Name | This compound | [1] |

| Source Organism | Rana temporaria (European red frog) | [2] |

| Amino Acid Sequence | Phe-Phe-Pro-Val-Ile-Gly-Arg-Ile-Leu-Asn-Gly-Ile-Leu | [1] |

| One-Letter Code | FFPVIGRILNGIL-NH₂ | [1][7] |

| Peptide Length | 13 amino acids | [2] |

| Molecular Formula | C₇₀H₁₁₉N₁₇O₁₃ | N/A |

| Molecular Weight | 1415.8 g/mol | N/A |

| Net Charge (at pH 7) | +1 | [4] |

Peptide Structure

Primary and Secondary Structure

The primary sequence of this compound is Phe-Phe-Pro-Val-Ile-Gly-Arg-Ile-Leu-Asn-Gly-Ile-Leu-NH₂ .[1][8] Like other temporins, this compound lacks a defined secondary structure in aqueous or buffer solutions.[2] However, upon interaction with membrane-mimicking environments such as sodium dodecyl sulfate (SDS) micelles, trifluoroethanol (TFE), or the lipid bilayers of target cells, it undergoes a conformational change to form an amphipathic α-helix.[2][3][4] This induced helicity is crucial for its biological activity, allowing the peptide to insert into and disrupt the cell membrane.[9] The amphipathic nature of this helix, with distinct hydrophobic and hydrophilic faces, facilitates its interaction with the lipid and charged components of the membrane.

Mechanism of Action

The primary antimicrobial mechanism of this compound is the physical disruption of the cell membrane of target pathogens.[4] Its antiviral activity, particularly against enveloped viruses like influenza, involves a more specific interaction with viral surface proteins.[5][10]

Antibacterial and Anti-biofilm Activity

Against bacteria, the positively charged peptide is initially attracted to the negatively charged components of the bacterial cell wall.[9] Upon reaching the membrane, the hydrophobic environment induces the formation of an α-helix, which then inserts into the lipid bilayer.[9] This insertion disrupts the membrane integrity, leading to pore formation, leakage of essential intracellular contents, and ultimately, cell death.[6] This direct, physical mechanism makes the development of microbial resistance less likely compared to conventional antibiotics that target specific metabolic pathways.[4] this compound has also been shown to be effective against bacterial biofilms and persister cells, which are notoriously difficult to treat.[6][11]

Antiviral Activity

This compound has demonstrated significant activity against respiratory viruses, including influenza and parainfluenza viruses.[5] Its mechanism against influenza virus involves direct interaction with the viral surface glycoprotein, hemagglutinin (HA).[5][10] Molecular docking studies have shown that this compound binds to a conserved hydrophobic groove in the stem region of the HA2 subunit.[5] This binding event blocks the conformational changes in HA that are essential for the fusion of the viral envelope with the host cell's endosomal membrane, thereby preventing the virus from entering the cell and releasing its genetic material.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Antimicrobial Peptide this compound: Anti-Biofilm, Anti-Persister Activities, and Potentiator Effect of Tobramycin Efficacy Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Antiviral Mechanism of Temporin G against Influenza Virus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Temporin G, a short, cationic antimicrobial peptide isolated from the skin of the European red frog (Rana temporaria), has demonstrated significant antiviral activity against the influenza A virus. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-influenza activity, supported by quantitative data and detailed experimental protocols. The primary mechanism of action is the direct inhibition of viral entry into host cells. This compound interacts with the viral surface glycoprotein hemagglutinin (HA), preventing the conformational changes required for the fusion of the viral envelope with the endosomal membrane. This guide consolidates the current understanding of this compound as a promising candidate for the development of novel antiviral therapeutics against influenza.

Core Antiviral Mechanism: Inhibition of Viral Entry

The antiviral activity of this compound against the influenza virus is primarily attributed to its ability to disrupt the early stages of the viral life cycle, specifically targeting the entry process.[1][2] Unlike some antiviral agents that may act intracellularly to inhibit replication or modulate the host immune response, this compound exerts its effect directly on the virion.

Interaction with Hemagglutinin (HA)

The central tenet of this compound's mechanism is its direct interaction with the influenza virus hemagglutinin (HA) protein.[1][2] HA is a trimeric glycoprotein on the surface of the influenza virus responsible for binding to sialic acid receptors on host cells and mediating the fusion of the viral and endosomal membranes.

Molecular docking studies and in vitro assays have revealed that this compound binds to a highly conserved region in the stem of the HA protein, specifically within the hydrophobic groove of the HA2 subunit.[1][2] This interaction is critical as it physically obstructs the conformational rearrangements of the HA2 subunit that are essential for membrane fusion.[1][2] By preventing these changes, this compound effectively neutralizes the virus's ability to release its genetic material into the host cell cytoplasm, thus halting the infection at a very early stage.[1][2]

Signaling Pathway of Viral Entry Inhibition

The following diagram illustrates the proposed mechanism by which this compound inhibits influenza virus entry.

References

- 1. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of Temporin G and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of Temporin G, a potent antimicrobial peptide (AMP), and the structure-activity relationships (SAR) derived from its various analogues. By examining the interplay between peptide structure and biological function, this guide aims to furnish researchers and drug developers with the foundational knowledge required to design novel, highly effective, and selective therapeutic agents.

Introduction to this compound

Temporins are a family of small, cationic, and α-helical antimicrobial peptides first isolated from the skin of the European red frog, Rana temporaria.[1] Among them, this compound (TG), a 13-amino acid peptide, has demonstrated significant bactericidal activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like Staphylococcus aureus (S. aureus).[2] Its activity extends to Gram-negative bacteria such as Stenotrophomonas maltophilia and Acinetobacter baumannii.[2] Beyond its antibacterial properties, this compound has also been identified as a powerful agent against respiratory viruses, including influenza, by inhibiting viral entry into host cells.[3][4]

The relatively simple structure and potent biological activity of this compound make it an excellent template for synthetic modification. Understanding the relationship between its amino acid sequence, physicochemical properties, and biological effects is crucial for optimizing its therapeutic potential, aiming to enhance antimicrobial potency while minimizing toxicity to host cells.

Physicochemical and Structural Properties of this compound

The primary sequence of native this compound is FFPFWGFFLGRIL-NH₂ . Key characteristics include:

-

Low Cationic Charge: With a net positive charge of +2, its cationicity is lower than many other AMPs.[5]

-

High Hydrophobicity: The sequence is rich in hydrophobic residues, particularly Phenylalanine (F) and Leucine (L), which is critical for its interaction with and disruption of microbial membranes.

-

C-terminal Amidation: Like all temporins, it is C-terminally amidated, a modification that typically enhances peptide stability and activity by neutralizing the negative charge of the C-terminal carboxyl group.[5]

-

Conformation: In aqueous solution, this compound is largely unstructured. However, in the presence of membrane-mimicking environments such as lipid vesicles or detergents like sodium dodecyl sulfate (SDS), it adopts a distinct α-helical conformation.[2] This amphipathic helix structure is fundamental to its mechanism of action, allowing it to insert into and disrupt the lipid bilayer of microbial membranes.[5]

Mechanism of Action

This compound exerts its antimicrobial and antiviral effects through direct interaction with pathogen membranes, though the specific pathways differ.

Antibacterial Mechanism

The primary mode of antibacterial action for temporins involves the permeabilization and disruption of the bacterial cytoplasmic membrane.[5] While the precise model can vary, the mechanism generally follows these steps:

-

Electrostatic Attraction: The positively charged residues of the peptide are initially attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2]

-

Membrane Insertion and Helix Formation: Upon reaching the membrane surface, the peptide transitions from an unordered to an α-helical structure. This amphipathic conformation facilitates the insertion of its hydrophobic residues into the lipid bilayer core.[5]

-

Membrane Disruption: At sufficient concentrations, the accumulation of peptides disrupts the membrane's integrity. This can occur via several proposed models, including the "carpet-like" mechanism, where peptides accumulate on the membrane surface and cause disruption in a detergent-like manner, or through the formation of transient pores or channels (e.g., toroidal pores).[5] This disruption leads to the leakage of intracellular contents and ultimately, cell death.[6] Fluorescence experiments using membrane-impermeable dyes have confirmed that this compound induces membrane perturbation in S. aureus.[2]

References

- 1. Interactions of the antimicrobial peptides temporins with model biomembranes. Comparison of temporins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: The Anti-Persister Cell Activity of the Antimicrobial Peptide Temporin G

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of Temporin G's efficacy and mechanism of action against bacterial persister cells, a key driver of chronic and recurrent infections.

Executive Summary

Bacterial persister cells are a subpopulation of dormant, metabolically quiescent cells that exhibit transient tolerance to conventional antibiotics.[1][2][3] This tolerance is a major contributor to the recalcitrance of chronic infections, such as those caused by Staphylococcus aureus, as persisters can survive antibiotic therapy and repopulate the infection site once treatment ceases.[4][5] Antimicrobial peptides (AMPs) represent a promising therapeutic avenue due to their distinct mechanisms of action.[2] this compound (TG), a small, cationic peptide isolated from the frog Rana temporaria, has demonstrated significant activity against both biofilms and the persister cells within them.[1][3] This document provides a detailed overview of the quantitative data, experimental methodologies, and mechanisms underlying this compound's anti-persister activity.

Quantitative Data on Efficacy

The efficacy of this compound has been quantified against S. aureus, including both reference strains (ATCC) and clinical isolates. The data highlights its potent activity against persister cells, which are notoriously difficult to eradicate with traditional antibiotics.

Anti-Persister Cell Activity

This compound demonstrates a dose-dependent killing effect on persister cells embedded within pre-formed S. aureus biofilms.[4] The peptide is effective against both the reference strain ATCC 25923 and clinical isolates.[3]

Table 1: Eradication of Staphylococcus aureus Persister Cells by this compound

| Bacterial Strain | This compound Concentration (µM) | Persister Cell Killing (%) | Citation(s) |

|---|---|---|---|

| S. aureus ATCC 25923 | 12.5 | ~20% | [4] |

| S. aureus ATCC 25923 | 25 - 100 | 60 - 80% | [4] |

| S. aureus Clinical Isolate 1a | 12.5 | >50% | [4] |

| S. aureus Clinical Isolate 1a | 25 - 100 | 60 - 80% | [4] |

| S. aureus Clinical Isolate 1b | 12.5 | >50% | [4] |

| S. aureus Clinical Isolate 1b | 25 - 100 | 60 - 80% | [4] |

| General (ATCC & Clinical) | 50 - 100 | ~70 - 80% |[1][2][3] |

Synergistic Effects with Conventional Antibiotics

This compound can potentiate the activity of conventional antibiotics, such as tobramycin. When used at sub-inhibitory concentrations in combination with tobramycin, it can overcome resistance and effectively inhibit the growth of drug-resistant S. aureus clinical isolates.[1][2][3] This synergistic effect is likely due to this compound's ability to permeabilize the bacterial membrane, granting the antibiotic easier access to its intracellular target.[4]

Mechanism of Action

Unlike most traditional antibiotics that target active metabolic processes like DNA replication or protein synthesis, this compound's mechanism is physical and direct, making it effective against metabolically dormant persister cells.[4]

The primary mechanism involves a direct interaction with the bacterial cell membrane.[6][7] As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of the S. aureus cell membrane (e.g., teichoic acids).[6] Upon binding, it inserts into the lipid bilayer, disrupting its integrity and leading to the formation of pores or channels.[4][7] This permeabilization results in the leakage of essential intracellular contents and dissipation of the membrane potential, ultimately causing cell death.[6][7] Because this process does not depend on cellular metabolism, persister cells are susceptible.[4]

Figure 1: Mechanism of this compound's membranolytic action against bacterial cells.

This direct physical disruption bypasses the common survival strategies of persister cells, which rely on shutting down the metabolic pathways targeted by conventional drugs.

Figure 2: Logical diagram illustrating how this compound bypasses persister cell dormancy pathways.

Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies employed. The following are detailed protocols for key experiments used to evaluate this compound's activity.

Persister Cell Formation and Eradication Assay

This protocol is designed to isolate a population of persister cells from a mature biofilm and then test the efficacy of this compound in eradicating them.[4]

-

Biofilm Formation:

-

Inoculate S. aureus (e.g., ATCC 25923 or clinical isolates) into a suitable broth medium (e.g., Tryptic Soy Broth).

-

Dispense the bacterial suspension into a 96-well microtiter plate.

-

Incubate for 24 hours at 37°C to allow for the formation of a mature biofilm.

-

-

Persister Cell Isolation:

-

Gently wash the wells with Phosphate-Buffered Saline (PBS) to remove planktonic (free-floating) cells.

-

Add fresh medium containing a high concentration of a bactericidal antibiotic (e.g., rifampicin, to which the strain is susceptible) to kill the metabolically active, non-persister cells.[4]

-

Incubate for an additional 24 hours at 37°C. The surviving cells are predominantly persisters.

-

-

This compound Treatment:

-

Quantification of Survival:

-

Wash the wells with PBS.

-

Add a viability staining agent, such as Resazurin, and incubate until a color change is observed in the control well.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the percentage of persister cell killing relative to the untreated control.

-

Figure 3: Experimental workflow for the persister cell eradication assay.

Membrane Permeabilization Assay

This assay uses a fluorescent dye that cannot penetrate intact cell membranes to quantify membrane damage in real-time.[8]

-

Bacterial Preparation:

-

Grow S. aureus to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them twice with PBS.

-

Resuspend the bacterial pellet in PBS to a specified optical density (e.g., OD₆₀₀ of 0.5).

-

-

Assay Setup:

-

In a 96-well black, clear-bottom plate, add the bacterial suspension to each well.

-

Add Propidium Iodide (PI) to each well to a final concentration of ~20 µM.[8] PI is a fluorescent nucleic acid stain that only enters cells with compromised membranes.

-

Add this compound to the test wells at the desired final concentrations (e.g., ½ x MIC, 1 x MIC, 2 x MIC). Include a positive control (e.g., a known membrane-disrupting agent like Melittin) and a negative control (untreated bacteria).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a microplate reader.

-

Measure the fluorescence intensity (Excitation: ~584 nm, Emission: ~620 nm) every 5 minutes for a period of up to 2 hours.[8]

-

An increase in fluorescence over time indicates membrane permeabilization.

-

Figure 4: Workflow for the membrane permeabilization assay using propidium iodide.

Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Assay

This standard protocol determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the bacteria (MBC).[6][8]

-

Preparation:

-

Prepare a series of two-fold serial dilutions of this compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB).

-

Prepare a standardized bacterial inoculum (~5 x 10⁵ CFU/mL) in MHB.

-

-

Inoculation and Incubation:

-

Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria, no peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in a well with no visible growth.[8]

-

-

MBC Determination:

-

Take a 50 µL aliquot from each well that showed no visible growth (at and above the MIC).[8]

-

Plate these aliquots onto an appropriate agar medium (e.g., Tryptic Soy Agar).

-

Incubate the agar plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[6]

-

Conclusion and Future Directions

This compound exhibits potent bactericidal activity against S. aureus persister cells through a direct, metabolism-independent mechanism of membrane disruption.[4] Its ability to eradicate these tolerant cells, both alone and in synergy with conventional antibiotics, positions it as a strong candidate for development into a novel therapeutic agent for combating chronic and relapsing bacterial infections.[1][2][3] For drug development professionals, this compound offers a validated starting point for peptide-based therapeutics that can address the critical challenge of antibiotic tolerance. Future research should focus on optimizing its stability and delivery for clinical applications and exploring its efficacy against persisters from other clinically relevant pathogens.

References

- 1. The Antimicrobial Peptide this compound: Anti-Biofilm, Anti-Persister Activities, and Potentiator Effect of Tobramycin Efficacy Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Antimicrobial Peptide this compound: Anti-Biofilm, Anti-Persister Activities, and Potentiator Effect of Tobramycin Efficacy Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacterial Persister Cells and Development of Antibiotic Resistance in Chronic Infections: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Antimicrobial peptide temporin derivatives inhibit biofilm formation and virulence factor expression of Streptococcus mutans [frontiersin.org]

- 7. Effects of the antimicrobial peptide temporin L on cell morphology, membrane permeability and viability of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity Profile of Temporin G on Human Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temporin G, a member of the temporin family of antimicrobial peptides, has demonstrated cytotoxic effects against various human cell lines. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, focusing on its impact on human cells. It consolidates quantitative data from multiple studies, details the experimental protocols used for its assessment, and visually represents the key mechanistic pathways. This document is intended to serve as a thorough resource for researchers and professionals in the fields of drug discovery and development, offering insights into the cytotoxic properties and potential therapeutic applications of this compound.

Introduction

Temporins are a class of small, cationic, and amphipathic peptides isolated from the skin secretions of the European red frog, Rana temporaria.[1] While initially recognized for their potent antimicrobial activity, emerging research has highlighted their cytotoxic effects on eukaryotic cells, including human cancer cell lines.[2] this compound (TG), a specific isoform, has been the subject of investigations to elucidate its cytotoxic profile and mechanism of action. Understanding the in vitro cytotoxicity of this compound is crucial for evaluating its therapeutic potential, particularly in oncology, and for identifying potential off-target effects. This guide synthesizes the current knowledge on the subject, presenting it in a structured and technically detailed format.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated against a range of human cell lines. The half-maximal cytotoxic concentration (CC50) is a key metric used to quantify this effect. The available data for this compound and other relevant temporin isoforms are summarized below.

| Peptide | Cell Line | Assay | CC50 (µM) | Reference |

| This compound | A549 (human lung carcinoma) | MTT | 73 | [3] |

| This compound | Vero (monkey kidney epithelial) | MTT | 519 | [ ] |

| This compound | COS-7 (monkey kidney fibroblast-like) | MTT | 129 | [ ] |

| Temporin A | A549 (human lung carcinoma) | MTT | 31 | [3] |

| Temporin B | A549 (human lung carcinoma) | MTT | 58 | [3] |

Table 1: Comparative Cytotoxicity (CC50) of this compound and other Temporin Isoforms on Various Cell Lines.

The data indicates that this compound exhibits varying degrees of cytotoxicity depending on the cell line. For instance, it is significantly more cytotoxic to A549 cells than to Vero or COS-7 cells.

Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

The primary mechanism underlying the cytotoxicity of temporins, including analogs of this compound, is the induction of apoptosis, predominantly through the intrinsic or mitochondrial pathway.[4] This process is characterized by a series of well-defined cellular and molecular events.

Cell Membrane Interaction and Damage

While the primary mode of cell death is apoptosis, initial interactions with the cell membrane can cause damage. Studies on temporin analogs have shown an increase in the release of lactate dehydrogenase (LDH), indicating compromised cell membrane integrity.[4]

Mitochondrial Dysfunction

A critical event in the apoptotic cascade initiated by temporin analogs is the disruption of mitochondrial function. This includes:

-

Depolarization of the Mitochondrial Membrane Potential (ΔΨm): Treatment with temporin analogs leads to a loss of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and a point of no return in the apoptotic process.[4]

-

Generation of Reactive Oxygen Species (ROS): The disruption of mitochondrial function often results in the overproduction of ROS. These highly reactive molecules can cause significant damage to cellular components, further promoting apoptosis.[4]

-

Release of Cytochrome c: The permeabilization of the mitochondrial outer membrane leads to the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[5][6]

Caspase Activation

Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) to form the apoptosome. This complex then activates initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3 and -7.[5][7] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Regulation by Bcl-2 Family Proteins

The integrity of the mitochondrial outer membrane is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members, such as Bax and Bak, promote membrane permeabilization, while anti-apoptotic members, like Bcl-2 and Bcl-xL, inhibit this process. The balance between these opposing factions is critical in determining the cell's fate. The pro-apoptotic activity of temporins is likely mediated by their influence on this delicate balance.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's cytotoxicity.

Cell Viability and Cytotoxicity Assays

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Seed human cells (e.g., A549) in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Peptide Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the existing medium from the cells and add 100 µL of the peptide solutions at various concentrations. Include untreated cells as a control. Incubate for the desired time period (e.g., 24 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol) to each well. Agitate the plate gently for 30 minutes to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value can be determined by regression analysis of the dose-response curve.[3]

Apoptosis Detection Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Mechanistic Assays

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.

-

Cell Treatment: Culture cells in a 96-well plate and treat with this compound.

-

Loading with DCFH-DA: Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS). Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Commercially available kits can be used to measure the activity of specific caspases (e.g., caspase-3, -8, -9).

-

Cell Lysis: Treat cells with this compound, harvest, and lyse them according to the kit manufacturer's instructions to obtain cell lysates.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with the specific caspase substrate provided in the kit.

-

Incubation: Incubate the plate at 37°C for the recommended time.

-

Fluorescence/Colorimetric Measurement: Measure the fluorescence or absorbance using a microplate reader. The signal intensity is proportional to the caspase activity.

This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway.

-

Protein Extraction: Treat cells with this compound, harvest, and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cytochrome c).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the proposed signaling pathway for this compound-induced cytotoxicity.

Conclusion

This compound exhibits a clear cytotoxic profile against human cells, with its primary mechanism of action being the induction of apoptosis through the mitochondrial pathway. The process involves mitochondrial dysfunction, the generation of reactive oxygen species, and the activation of the caspase cascade. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound, particularly in the development of novel anticancer agents. Future studies should focus on expanding the range of human cell lines tested, further elucidating the specific molecular interactions within the apoptotic pathway, and exploring the potential for synergistic effects with existing chemotherapeutic drugs.

References

- 1. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temporin-GHb of Hylarana guentheri induces apoptosis by the mitochondrial pathway in MDA-MB-231 cells : Temporin-GHb induces MDA-MB-231 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Hemolytic activity of Temporin G compared to other temporins

An In-Depth Technical Guide to the Hemolytic Activity of Temporin G Compared to Other Temporins

Audience: Researchers, scientists, and drug development professionals.

Introduction

Temporins are a large family of small, typically cationic, and hydrophobic antimicrobial peptides (AMPs) originally isolated from the skin secretions of the European red frog, Rana temporaria.[1][2] Generally composed of 10-14 amino acids, they are among the shortest known naturally occurring AMPs.[2][3] In membrane-mimetic environments, temporins often adopt an amphipathic α-helical structure, which is crucial for their biological activity.[4] This structure facilitates interaction with and disruption of microbial cell membranes, forming the basis of their potent antimicrobial effects, particularly against Gram-positive bacteria.[2][5]

While the antimicrobial properties of temporins make them attractive candidates for novel therapeutic agents, their clinical utility is contingent upon their selectivity for microbial cells over host cells. A critical measure of this selectivity is hemolytic activity—the ability to lyse red blood cells (erythrocytes). High hemolytic activity indicates a potential for systemic toxicity, limiting therapeutic applications. Therefore, a thorough understanding of the structure-activity relationships governing hemolysis within the temporin family is paramount for designing safe and effective peptide-based drugs.

This guide provides a detailed comparative analysis of the hemolytic activity of this compound (TG), a peptide noted for its low toxicity, against other prominent members of the temporin family, such as Temporin A, B, and the highly lytic Temporin L. We will examine quantitative data, explore the underlying mechanisms of action, and provide detailed experimental protocols for assessing hemolytic potential.

Comparative Hemolytic Activity of Temporins

The hemolytic activity of temporins varies significantly across different isoforms, largely dictated by subtle differences in amino acid sequence which influence properties like hydrophobicity, helicity, and net charge. This compound is distinguished within the family for its favorable safety profile, exhibiting potent bioactivity with minimal toxicity.[6]

Quantitative Data Summary

The hemolytic potential of an AMP is typically quantified as the HC₅₀ value, which is the peptide concentration required to cause 50% lysis of human red blood cells. A higher HC₅₀ value indicates lower hemolytic activity. The therapeutic potential is often expressed as the Selectivity Index (SI) or Cell Selectivity Index (CSI), calculated as the ratio of HC₅₀ to the Minimum Inhibitory Concentration (MIC) against a target pathogen. A higher SI value is desirable, signifying greater selectivity for microbial cells.

The table below summarizes the available quantitative data for this compound and other selected temporins.

| Peptide | Sequence | Net Charge | Hemolytic Activity (HC₅₀ or LD₅₀) | Key Findings & References |

| This compound (TG) | VFLGLLISL-NH₂ | +1 | High (Low cytotoxicity) | Described as "harmless" with a high Selectivity Index (SI = 5.6). Shows significantly lower cytotoxicity against human cell lines compared to Temporin A.[6] |

| Temporin A (TA) | FLPLIGRVLSGIL-NH₂ | +2 | ≥ 500 µM | Exhibits very low or mild hemolytic activity at its microbicidal concentrations.[2][4][7] |

| Temporin B (TB) | LLPIVGNLLKSLL-NH₂ | +1 | High (Low cytotoxicity) | Generally considered non-hemolytic at effective antimicrobial concentrations.[3] |

| Temporin L (TL) | FVQWFSKFLGRIL-NH₂ | +2 | ~25 µM | The most potent and highly hemolytic temporin isoform. Its high toxicity is directly correlated with its propensity to form a stable α-helix.[4][8][9] |

| Temporin 1CEa | - | +2 | 99 µM (LD₅₀) | Shows significant hemolytic activity.[5] |

| Temporin 1CEb | - | +1 | 112 µM (LD₅₀) | Shows significant hemolytic activity.[5] |

| Temporin 1CEc | - | - | ≥ 500 µM | Exhibits low hemolytic activity.[5] |

| Temporin 1CEh | - | - | 152.6 µM | Possesses elevated hemolytic activity.[5] |

Note: HC₅₀ and LD₅₀ values can vary between studies due to differences in experimental conditions (e.g., erythrocyte source, incubation time).

Structure-Activity Relationship and Mechanism of Action

The disparate hemolytic activities of temporins can be attributed to their physicochemical properties.

-

Hydrophobicity and Amphipathicity: A high degree of hydrophobicity is crucial for insertion into the lipid bilayer of cell membranes. However, excessive hydrophobicity can lead to indiscriminate lysis of both bacterial and mammalian cells, which lack a protective outer wall. Temporin L, with its multiple aromatic residues (Phe, Trp), is highly hydrophobic and highly hemolytic.[3]

-

α-Helical Content: A stable and well-defined α-helical structure promotes deeper insertion into the membrane core. A direct correlation has been identified between the α-helical content of Temporin L and its hemolytic activity.[4] In contrast, peptides like Temporin A, which may adopt a less stable helix or interact more superficially with the membrane, exhibit lower hemolysis.[4]

-

Mechanism of Lysis: The lytic mechanism of temporins is believed to involve membrane disruption. Several models have been proposed:

-

Carpet-like Mechanism: Peptides accumulate on the membrane surface, parallel to the lipid headgroups. Once a threshold concentration is reached, they disrupt the bilayer integrity in a detergent-like manner, leading to membrane dissolution. This mechanism is often associated with peptides having lower hemolytic activity, such as Temporin A.[4]

-

Pore Formation (Barrel-Stave or Toroidal): Peptides oligomerize and insert into the membrane to form transmembrane pores or channels. This allows for the uncontrolled passage of ions and small molecules, leading to osmotic instability and cell lysis. The highly lytic Temporin L has been suggested to act via a pore-forming mechanism on erythrocytes.[3][8]

-

The diagram below illustrates a generalized mechanism for temporin-induced hemolysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and Biological Studies of New Temporin A Analogs Containing Unnatural Amino Acids in Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Temporin L: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

Antifungal Spectrum of Temporin G: A Technical Guide

Abstract

Temporin G (TG), a short, cationic antimicrobial peptide isolated from the skin of the European red frog Rana temporaria, has demonstrated a broad spectrum of antimicrobial activity. This technical guide provides an in-depth overview of the antifungal properties of this compound, focusing on its spectrum of activity, the experimental protocols used for its evaluation, and its proposed mechanism of action. Quantitative data from antifungal susceptibility testing is summarized, and key experimental workflows are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of mycology and antimicrobial peptide research.

Introduction

The rise of fungal infections, coupled with the increasing prevalence of antifungal drug resistance, presents a significant challenge to global public health. Opportunistic pathogens such as Candida spp., Cryptococcus neoformans, and Aspergillus spp. are major causes of morbidity and mortality, particularly in immunocompromised individuals. This has necessitated the search for novel antifungal agents with alternative mechanisms of action. Antimicrobial peptides (AMPs), components of the innate immune system of many organisms, have emerged as promising candidates.

Temporins are a family of small, hydrophobic, and typically cationic peptides.[1] this compound, in particular, has been investigated for its activity against a range of microbial pathogens.[1][2] This guide focuses specifically on its efficacy against pathogenic fungi, providing a detailed summary of its inhibitory concentrations, the methodologies used to determine them, and insights into its mode of action.

Antifungal Spectrum of Activity

This compound has been shown to be active against a variety of pathogenic fungi, including yeasts and filamentous fungi.[1][3] Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The activity of this compound against different fungal groups is summarized below.

Activity Against Yeasts

This compound exhibits significant activity against clinically relevant yeasts, including various Candida species and Cryptococcus neoformans.[1][4]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Candida species and Cryptococcus neoformans

| Fungal Species | Strain | Incubation Time | MIC₅₀ (µM) | MIC₁₀₀ (µM) |

| Candida albicans | ATCC 10231 | 24h | 4 | 16 |

| 48h | 8 | 32 | ||

| Candida tropicalis | 24h | 16 | 16 | |

| 48h | 32 | 32 | ||

| Non-albicans Candida spp. | 24h | 16 - 64 | Not Reported | |

| 48h | 32 - 128 | Not Reported | ||

| Cryptococcus neoformans | 24h & 48h | 16 | 32 |

Data compiled from multiple sources.[1][3][5]

Activity Against Dermatophytes

Dermatophytes, filamentous fungi that cause infections of the skin, hair, and nails, are also susceptible to this compound.[1][3]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Dermatophytes

| Fungal Genus | Species | MIC₈₀ (µM) | MIC₁₀₀ (µM) |

| Microsporum | gypseum, canis | 16 - 32 | 64 - 128 |

| Trichophyton | mentagrophytes | 4 - 32 | 16 - 64 |

MIC₈₀ represents the lowest concentration that causes ≥80% reduction of visual growth.[3]

Activity Against Aspergillus Species

This compound has also demonstrated activity against Aspergillus species, although generally at higher concentrations compared to yeasts and dermatophytes.[1][3]

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Aspergillus species

| Fungal Species | MIC₈₀ (µM) |

| Aspergillus niger | 128 |

| Aspergillus brasiliensis | 128 |

| Aspergillus terreus | 128 |

MIC₈₀ represents the lowest concentration that causes ≥80% reduction of visual growth.[3]

Experimental Protocols

The antifungal activity of this compound is primarily determined using standardized methods, particularly the broth microdilution assay as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][3]

Antifungal Susceptibility Testing

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Detailed Methodology:

-

Fungal Culture: Yeast strains are typically grown on Sabouraud Dextrose Agar (SDA), while filamentous fungi like dermatophytes are grown on Potato Dextrose Agar (PDA).[1]

-

Inoculum Preparation: A standardized suspension of fungal cells (or conidia for filamentous fungi) is prepared in a suitable medium, often RPMI 1640. The final inoculum concentration is typically in the range of 1 x 10³ to 5 x 10³ cells/mL.[1]

-

Peptide Dilution: this compound is serially diluted in the test medium to create a range of concentrations.

-

Incubation: The fungal inoculum and peptide dilutions are combined in 96-well microtiter plates and incubated at an appropriate temperature (e.g., 37°C for Candida and 30°C for dermatophytes) for 24 to 48 hours.[1]

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.[3]

Assessment of Virulence Factors

The effect of this compound on key virulence factors of Candida albicans, such as the yeast-to-hyphae transition and biofilm formation, has also been investigated.

-

Yeast-Mycelial Switching: The ability of this compound to inhibit the formation of germ tubes, the initial step in hyphal formation, is evaluated by microscopic counting after incubation in a hyphae-inducing medium.[3]

-

Biofilm Inhibition and Eradication: The effect on biofilm formation is assessed by incubating C. albicans with sub-MIC concentrations of the peptide. For biofilm eradication, mature biofilms are treated with the peptide, and the metabolic activity of the remaining cells is measured using assays like the XTT assay.[3]

Mechanism of Action

The precise signaling pathways affected by this compound in fungal cells are not yet fully elucidated. However, experimental evidence points towards a mechanism primarily involving interaction with and perturbation of the fungal cell membrane.[1][3]

Proposed Mechanism of Action of this compound

Caption: Conceptual diagram of the proposed antifungal mechanism of this compound.

This compound's antifungal activity is thought to be initiated by its interaction with the fungal cell membrane, leading to moderate membrane perturbation.[1][3] This is supported by assays using membrane-impermeable dyes like Sytox Green.[3] This membrane disruption likely contributes to a reduction in the metabolic activity of the fungal cells.[3][4] Furthermore, this compound has been shown to inhibit key virulence factors in C. albicans, including the transition from yeast to hyphal form and the formation of biofilms.[1][3][4] At effective concentrations, these cellular insults culminate in a fungicidal effect.

Conclusion

This compound displays a promising and broad spectrum of antifungal activity against a range of clinically important yeasts and filamentous fungi. Its efficacy against drug-resistant strains and its multifaceted mechanism of action, involving membrane perturbation and inhibition of virulence factors, make it an attractive candidate for further investigation and development as a novel antifungal therapeutic. The standardized protocols outlined in this guide provide a framework for the continued evaluation of this compound and other antimicrobial peptides. Further research is warranted to fully elucidate the molecular details of its interaction with fungal cells and to assess its potential in preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. New Perspectives in the Antimicrobial Activity of the Amphibian Temporin B: Peptide Analogs Are Effective Inhibitors of Candida albicans Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal Activity of the Frog Skin Peptide this compound and Its Effect on Candida albicans Virulence Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal Activity of the Frog Skin Peptide this compound and Its Effect on Candida albicans Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]

Temporin G's Interaction with Viral Envelope Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temporin G (TG), a short, cationic antimicrobial peptide, has demonstrated significant antiviral activity against a range of enveloped viruses. This technical guide provides an in-depth analysis of the molecular interactions between this compound and viral envelope proteins, focusing on its mechanism of action, antiviral efficacy, and the experimental methodologies used to characterize these interactions. Quantitative data from key studies are summarized, and detailed protocols for essential experiments are provided to facilitate further research and development of temporin-based antiviral therapeutics.

Introduction

The emergence of drug-resistant viral strains and the limited efficacy of existing antiviral drugs necessitate the discovery of novel therapeutic agents. Antimicrobial peptides (AMPs), components of the innate immune system of many organisms, have garnered significant interest due to their broad-spectrum antimicrobial activities. The temporin family of peptides, isolated from the skin of the European common frog Rana temporaria, are among the smallest known AMPs. This compound (TG), in particular, has been identified as a promising candidate for antiviral drug development due to its potent activity against enveloped viruses and low cytotoxicity.[1][2]

This guide focuses on the primary mechanism of this compound's antiviral action: the direct interaction with and inhibition of viral envelope glycoproteins that are crucial for viral entry into host cells. Specifically, it will detail the interactions with influenza A virus hemagglutinin (HA) and herpes simplex virus type 1 (HSV-1) glycoprotein B (gB).

Mechanism of Action: Inhibition of Viral Entry

This compound exerts its antiviral effect primarily by targeting the early stages of the viral life cycle, specifically inhibiting viral entry into the host cell.[1][3] This is achieved through direct interaction with viral envelope glycoproteins, preventing the conformational changes necessary for membrane fusion.

Interaction with Influenza A Virus Hemagglutinin (HA)

Studies have shown that this compound directly interacts with the hemagglutinin (HA) protein of the influenza A virus.[2] Molecular docking studies suggest that TG binds to a conserved hydrophobic stem groove of HA. This binding is critical as it blocks the conformational rearrangements of the HA2 subunit, which are essential for the fusion of the viral envelope with the endosomal membrane of the host cell, thereby neutralizing the virus.[2]

References

- 1. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Role of Temporin G in the Innate Immunity of Rana temporaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system of amphibians represents a formidable first line of defense against a wide array of pathogens. A crucial component of this system is the secretion of a diverse arsenal of antimicrobial peptides (AMPs) from granular glands in the skin. The European common frog, Rana temporaria, is a rich source of these peptides, including the temporin family—a group of small, hydrophobic, and typically cationic peptides.[1][2] This technical guide provides an in-depth analysis of Temporin G, a specific member of this family, detailing its multifaceted role in the innate immunity of Rana temporaria. We will explore its direct anti-pathogen activities, its interaction with host cells, and the underlying mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

This compound: Structure and Properties

This compound is a 13-amino-acid peptide first isolated from the skin of Rana temporaria.[3][4] Like other members of the temporin family, it is characterized by its small size and hydrophobicity. The primary structure of this compound is FFPVIGRILNGIL-NH₂. Temporins are known to adopt an amphipathic α-helical conformation in membrane-mimicking environments, a structural feature crucial for their biological activity.[5][6]

Direct Anti-pathogen Activity

The primary role of this compound in innate immunity is its ability to directly neutralize a broad spectrum of pathogens, including bacteria, fungi, and viruses.

Antimicrobial and Antifungal Activity

This compound exhibits potent activity, particularly against Gram-positive bacteria and certain fungi. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Bactericidal Concentration (BC).

| Table 1: Antimicrobial and Antifungal Activity of this compound | ||

| Microorganism | Activity (µM) | Metric |

| Staphylococcus aureus | 24 | BC |

| Candida albicans ATCC 10231 | 16 | MIC |

| Candida albicans (various strains) | 16 - 32 | MIC₁₀₀ (24h) |

| Candida tropicalis | 8 - 32 | MIC₅₀ (48h) |

| Cryptococcus neoformans | 16 | MIC₅₀ |

| Aspergillus spp. | 112 ± 28.3 | MIC |

Data compiled from multiple sources.[3][7]

The principal mechanism behind this compound's antibacterial action is the disruption of the microbial cell membrane.[6] This process is generally understood to occur via a "carpet-like" mechanism, where the peptides accumulate on the bacterial surface and, upon reaching a critical concentration, reorient to insert into the lipid bilayer, leading to pore formation and membrane permeabilization.[5] This disruption of the membrane integrity results in the leakage of intracellular contents and ultimately, cell death.

Antiviral Activity

This compound has demonstrated significant antiviral properties, particularly against enveloped viruses like influenza and parainfluenza.[4][6][8] Its mechanism of action is not through direct membrane lysis of the host cell, but rather by targeting viral proteins essential for entry into the host cell.

| Table 2: Antiviral Activity of this compound | |||

| Virus | Host Cell | IC₅₀ (µM) | Selectivity Index (SI) |

| Influenza A (PR8) | A549 | 13 | 5.6 |

IC₅₀: 50% inhibitory concentration. SI: Selectivity Index (CC₅₀/IC₅₀).[4]

In the case of the influenza virus, this compound interacts with the viral hemagglutinin (HA) protein.[4][8] This interaction is believed to block the conformational changes in the HA2 subunit that are necessary for the fusion of the viral envelope with the endosomal membrane of the host cell, thereby preventing the release of the viral genome into the cytoplasm and halting the infection at an early stage.[8]

Cytotoxicity and Hemolytic Activity

A critical aspect for any potential therapeutic agent is its selectivity for pathogens over host cells. This compound has been shown to have low cytotoxicity against mammalian cells at its effective antimicrobial concentrations.

| Table 3: Cytotoxicity and Hemolytic Activity of this compound | ||

| Cell Line | Metric | Value (µM) |

| A549 (Human lung carcinoma) | CC₅₀ | 73 |

| Human Erythrocytes | HC₅₀ | >120 |

| Human Oral Epithelial Cells (HOECs) | Low cytotoxicity | - |

CC₅₀: 50% cytotoxic concentration. HC₅₀: 50% hemolytic concentration.[7][9][10]

The low hemolytic and cytotoxic activity of this compound suggests a degree of selectivity for microbial membranes over mammalian cell membranes. This selectivity is often attributed to differences in membrane composition, such as the presence of cholesterol in mammalian membranes and the net negative charge of bacterial membranes.

Role in Innate Immunity: Immunomodulation

Beyond its direct microbicidal activity, many AMPs play a crucial role in modulating the host's innate immune response. While the specific immunomodulatory functions of this compound in Rana temporaria have not been extensively detailed in the literature, studies on other temporins provide valuable insights into potential mechanisms.

For instance, Temporin A has been shown to act as a chemoattractant for phagocytic leukocytes (neutrophils and monocytes) by interacting with the Formyl Peptide Receptor-Like 1 (FPRL1) on these cells.[1][4] This interaction triggers a G-protein coupled receptor signaling cascade, leading to intracellular calcium mobilization, MAPK activation, and ultimately, directed cell migration to the site of infection.

Another related peptide, Temporin-1CEa from Rana chensinensis, has demonstrated anti-inflammatory properties by binding to lipopolysaccharide (LPS) and inhibiting the MyD88-dependent signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[11][12]

It is plausible that this compound may possess similar immunomodulatory capabilities in Rana temporaria, either by recruiting immune cells or by modulating inflammatory responses. However, this remains an area requiring further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and other antimicrobial peptides.

Peptide Synthesis (Fmoc Solid-Phase Peptide Synthesis)

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide. Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating with a 20% solution of piperidine in DMF.

-

Amino Acid Coupling: Activate the first C-terminal Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this mixture to the deprotected resin and allow it to react.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

-

Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and create a series of two-fold dilutions in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Incubation: Add the microbial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (microbes only) and negative (broth only) controls.

-

Reading: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours. The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed mammalian cells (e.g., A549) in a 96-well plate at a density of approximately 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the peptide. Include untreated cells as a control.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals formed by viable cells.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ is the concentration of the peptide that reduces cell viability by 50%.[4]

Hemolytic Activity Assay

-

Erythrocyte Preparation: Obtain fresh human red blood cells (RBCs) and wash them several times with phosphate-buffered saline (PBS) by centrifugation until the supernatant is clear. Resuspend the RBCs to a final concentration of 2-4% in PBS.

-

Peptide Incubation: In a 96-well plate, mix serial dilutions of the peptide with the RBC suspension.

-

Controls: Include a negative control (RBCs in PBS) for 0% hemolysis and a positive control (RBCs in 1% Triton X-100) for 100% hemolysis.

-

Incubation: Incubate the plate for 1 hour at 37°C.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-